Citrifolinoside A

Description

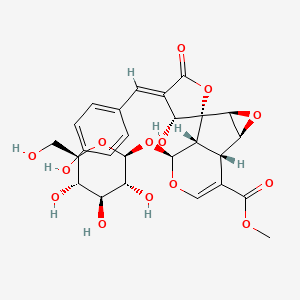

Citrifolinoside A is an iridoid glycoside first isolated from the leaves of Morinda citrifolia (Noni) by Sang et al. in 2001 . Its molecular formula, C₂₆H₂₈O₁₄, was established via NMR and MS analyses, revealing a unique structural framework. Key features include:

- A five-membered spiro-lactone ring characteristic of iridoids.

- A C-6,C-7-epoxy group in the α-configuration, confirmed by ROESY correlations .

- An α-D-glucopyranose unit linked to the aglycone at C-1 via an ester bond .

- A conjugated α,β-unsaturated γ-lactone system, evidenced by IR and UV spectra .

Pharmacologically, this compound exhibits inhibition of UVB-induced Activator Protein-1 (AP-1), a transcription factor implicated in tumorigenesis .

Properties

CAS No. |

350590-52-2 |

|---|---|

Molecular Formula |

C26H28O14 |

Molecular Weight |

564.496 |

IUPAC Name |

methyl (1aS,1bS,3'R,4'E,5S,5aS,6R,6aS)-3'-hydroxy-4'-[(4-hydroxyphenyl)methylidene]-5'-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1b,5,5a,6a-tetrahydro-1aH-oxireno[3,4]cyclopenta[1,3-d]pyran-6,2'-oxolane]-2-carboxylate |

InChI |

InChI=1S/C26H28O14/c1-35-22(33)12-8-36-24(39-25-18(31)17(30)16(29)13(7-27)37-25)15-14(12)19-21(38-19)26(15)20(32)11(23(34)40-26)6-9-2-4-10(28)5-3-9/h2-6,8,13-21,24-25,27-32H,7H2,1H3/b11-6+/t13-,14-,15-,16-,17+,18-,19+,20-,21+,24+,25+,26-/m1/s1 |

InChI Key |

PPNNIWJAKIMLID-HJZUTWSRSA-N |

SMILES |

COC(C1=CO[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]3[C@@H]1[C@H]4[C@H](O4)[C@]35[C@H](O)/C(C(O5)=O)=C\c6ccc(O)cc6)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Citrifolinoside A; yopaaoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Asperuloside and Asperulosidic Acid

Asperuloside and asperulosidic acid are iridoid glycosides co-isolated with Citrifolinoside A from M. citrifolia leaves .

Structural Insights: Unlike this compound, asperuloside lacks the epoxy group and has a less complex aglycone. Asperulosidic acid’s carboxylic acid moiety enhances its solubility and anticoagulant properties .

Citrifolinin A and Yopaaosides A/B

These iridoids, revised by Schripsema et al. (2006), share a biosynthetic origin with this compound but differ in substituents :

- Citrifolinin A: Contains a methoxy group at C-10, absent in this compound.

- Yopaaoside A/B : Feature additional glycosylation at C-11, altering their pharmacokinetic profiles .

Bioactivity: Both this compound and Citrifolinin A suppress AP-1 activity, but Citrifolinin A exhibits stronger antioxidant effects .

Citrifolinoside B

Isolated alongside this compound, Citrifolinoside B differs in the stereochemistry of the glycosidic linkage and aglycone substituents .

- Molecular Formula : C₂₇H₃₀O₁₄ (additional methyl group).

- Bioactivity : Similar AP-1 inhibition but with enhanced bioavailability due to lipophilic modifications .

Functional Comparison with Non-Iridoid Analogues

Decursin (Coumarin Derivative)

Ganoderic Acid A (Triterpenoid)

In carbonic anhydrase II docking studies, Ganoderic acid A outperformed this compound due to better hydrogen bonding and hydrophobic interactions .

Q & A

Q. What methodologies are recommended for isolating Citrifolinoside A from Morinda citrifolia leaves, and how do these compare to isolation techniques for other iridoid glycosides?

this compound is isolated via sequential chromatographic techniques: Diaion HP-20, silica gel, Sephadex LH-20, and RP-18 columns . This method prioritizes polarity-based separation, which is critical for distinguishing iridoid glycosides from co-occurring compounds like asperuloside. Comparatively, isolation of other iridoid glycosides (e.g., geniposide) often employs high-speed countercurrent chromatography (HSCCC) for higher purity, but this requires optimization for Morinda citrifolia's unique phytochemical matrix .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

Key steps include:

- 1D/2D NMR : Assign proton and carbon signals (e.g., 1H NMR: δ 7.45 ppm for α-substituted phenyl; 13C NMR: 26 signals confirming C26H28O14 formula) .

- HMBC/ROESY : Correlate H-1 of the glucose unit with C-1 of the aglycone to confirm glycosidic linkage .

- HRMS : Validate molecular formula and fragmentation patterns. Cross-referencing with databases like SciFinder ensures consistency with published spectral data.

Q. What are the primary challenges in reproducing this compound isolation protocols, and how can they be mitigated?

Challenges include:

- Matrix complexity : Co-elution with asperulosidic acid requires precise gradient elution on RP-18 columns .

- Epimerization risk : Storage in anhydrous solvents prevents α/β anomer interconversion. Mitigation involves documenting solvent ratios, column pressures, and temperature controls in supplementary materials, adhering to reproducibility guidelines for natural product isolation .

Advanced Research Questions

Q. How can conflicting NMR data for this compound’s epoxy group configuration be resolved?

Discrepancies in C-6/C-7 epoxy stereochemistry (α vs. β) arise from solvent-dependent chemical shifts. To resolve:

Q. What experimental designs are suitable for investigating this compound’s bioactivity while addressing false positives in cytotoxicity assays?

- Dose-response curves : Test concentrations from 1–100 μM to exclude non-specific cytotoxicity.

- Counter-screening : Use unrelated cell lines (e.g., HEK293) to rule out general toxicity.

- Mechanistic studies : Pair cytotoxicity assays with ROS detection or caspase-3 activation to confirm apoptosis-specific pathways. Include positive controls (e.g., doxorubicin) and solvent controls to validate assay conditions .

Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy of this compound?

Common pitfalls include:

- Pharmacokinetic variability : Use LC-MS/MS to quantify plasma/tissue concentrations over time.

- Metabolite interference : Identify major metabolites (e.g., deglycosylated forms) via hepatic microsome assays.

- Model selection : Compare results across multiple animal models (e.g., zebrafish vs. murine) to assess translational relevance .

Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?

- Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or NF-κB, given its structural similarity to anti-inflammatory iridoids.

- Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., epoxy oxygen) and hydrophobic regions.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR-based binding assays .

Methodological & Data Analysis Questions

Q. How should researchers design a study to compare this compound’s bioactivity with structurally analogous compounds (e.g., asperuloside)?

- Structural alignment : Overlay 3D conformations using PyMOL to identify functional group disparities.

- Bioactivity panels : Test both compounds in parallel assays (e.g., COX-2 inhibition, antioxidant capacity).

- SAR analysis : Correlate substituent variations (e.g., C-1 glycosylation vs. C-10 methoxylation) with activity shifts. Statistical rigor requires ANOVA with post-hoc Tukey tests to confirm significance .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s antioxidant capacity?

- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity.

- Sensitivity analysis : Exclude outliers (e.g., studies using non-standardized DPPH protocols).

- Multivariate regression : Adjust for variables like extraction solvent (aqueous vs. ethanolic) and assay pH .

Q. How can researchers leverage untargeted metabolomics to identify this compound’s biosynthetic precursors in Morinda citrifolia?

- LC-HRMS/MS : Profile leaf extracts in negative ion mode to detect intermediate iridoids.

- Isotopic labeling : Feed 13C-labeled geraniol to track incorporation into this compound’s scaffold.

- Pathway inference : Use KEGG or PlantCyc databases to map candidate genes (e.g., iridoid synthase) .

Literature & Knowledge Gap Questions

Q. What gaps exist in the current literature on this compound’s mechanism of action, and how can they be addressed?

- Gaps : Limited data on off-target effects, epigenetic modulation, and long-term toxicity.

- Solutions :

- CRISPR screens : Identify gene knockouts that abolish bioactivity.

- ChIP-seq : Map histone modification changes post-treatment.

- Chronic toxicity studies : Administer this compound for ≥6 months in rodent models .

Q. How can researchers critically evaluate conflicting reports on this compound’s stability under physiological conditions?

- Accelerated stability tests : Incubate compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C.

- Degradant profiling : Use UPLC-PDA to quantify breakdown products (e.g., aglycone).

- Cross-study comparison : Normalize degradation rates to exposure duration and buffer composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.